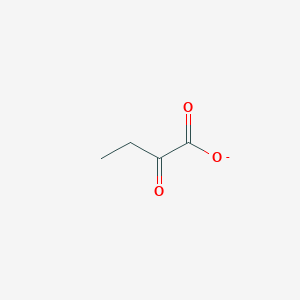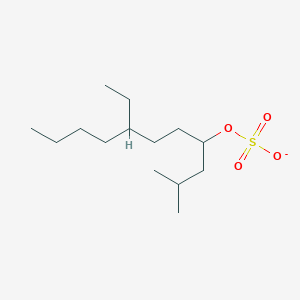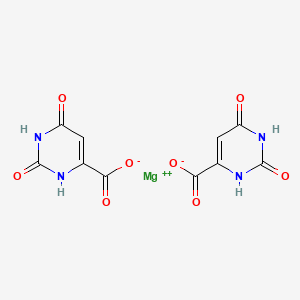
Magnesium orotate
Overview
Description
Magnesium orotate is a compound formed by the combination of magnesium and orotic acid. It is known for its superior absorption and bioavailability compared to other magnesium supplements. This compound is often used to treat magnesium deficiencies and is recognized for its potential benefits in cardiovascular health, cellular repair, and overall well-being .
Mechanism of Action
Mode of Action
Orotic acid acts as a transporter that carries magnesium into the cells . It also exhibits antioxidant properties, as it is a key intermediate in the biosynthetic pathway of pyrimidines that promotes the synthesis of enzymes which act as free radical scavengers .
Biochemical Pathways
Magnesium orotate plays a crucial role in several biochemical pathways. It regulates neurotransmitters, which are directly involved in sleep, and maintains healthy levels of GABA, a neurotransmitter that promotes sleep . By improving these pathways’ efficiency, this compound can help achieve more restful sleep . It also plays a role in the activation of Adenosine Triphosphate (ATP), which is the primary energy source for cells .
Pharmacokinetics
This compound has good permeability and absorption. More than 90% of the tested dose permeated the intestinal mucosa and was recovered in urine . The time to reach maximum plasma or serum concentration (Tmax) was 3 hours for this compound . .
Result of Action
This compound has been shown to reduce the severity of chronic myocardial dysfunction and structural damage in cardiomyopathy . It supplies much-needed energy to an oxygen-starved heart by driving the pentose pathway . It also limits the release of stress hormones and acts at the blood-brain barrier to prevent them from entering the brain .
Action Environment
Environmental factors, such as the presence of other compounds and the state of the body, can influence the action, efficacy, and stability of this compound. For instance, dysbiosis, a microbial imbalance in the body, can affect the efficacy of this compound in treating gastroenterological and psychiatric disorders . Furthermore, the calcium channel-blocking activity of magnesium may partially contribute to its antioxidative effects on cells and tissues .
Biochemical Analysis
Biochemical Properties
Magnesium orotate plays a crucial role in biochemical reactions by acting as a cofactor for various enzymes. It interacts with enzymes such as ATPases, which are essential for energy production and cellular metabolism. This compound also interacts with proteins involved in DNA and RNA synthesis, as well as those involved in cellular signaling pathways. The orotic acid component of this compound helps transport magnesium into cells, enhancing its bioavailability and effectiveness .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are critical for cell signaling. It also affects the expression of genes involved in stress response, inflammation, and apoptosis. Additionally, this compound supports cellular metabolism by participating in the synthesis of ATP and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound binds to enzymes and proteins, influencing their activity and function. It can act as an enzyme cofactor, enhancing or inhibiting enzyme activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as energy production, stress response, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly. Long-term exposure to this compound can lead to sustained improvements in cellular function, including enhanced energy production and reduced oxidative stress. The effects may vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve cellular function and overall health. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and increased oxidative stress. It is important to determine the optimal dosage to maximize the benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis. It interacts with enzymes such as ATPases and kinases, which are essential for cellular metabolism. This compound also affects the levels of metabolites involved in these pathways, influencing metabolic flux and overall cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The orotic acid component facilitates the transport of magnesium into cells, enhancing its intracellular concentration. Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments allows it to participate in essential cellular processes such as energy production, gene expression, and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium orotate can be synthesized by reacting magnesium hydroxide or magnesium carbonate with orotic acid. The reaction typically occurs in an aqueous medium, and the product is then isolated by filtration and drying.
Industrial Production Methods: In industrial settings, this compound is produced by combining magnesium salts with orotic acid under controlled conditions. The process involves precise temperature and pH control to ensure the purity and stability of the final product .
Types of Reactions:
Oxidation: this compound is relatively stable and does not undergo significant oxidation under normal conditions.
Reduction: There are no notable reduction reactions involving this compound.
Substitution: this compound can participate in substitution reactions where the magnesium ion is replaced by other cations.
Common Reagents and Conditions:
Hydrolysis: this compound is stable against hydrolysis in both acidic and basic conditions.
Thermal Treatment: It remains stable under moderate thermal conditions but may decompose at very high temperatures.
Major Products Formed: The primary product formed from reactions involving this compound is orotic acid, especially in substitution reactions where magnesium is replaced by another cation .
Scientific Research Applications
Magnesium orotate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving magnesium.
Biology: this compound is studied for its role in cellular processes and its impact on cellular health.
Comparison with Similar Compounds
Magnesium Oxide: Commonly used but has lower bioavailability and can cause gastrointestinal side effects.
Magnesium Citrate: Known for its good absorption but may cause laxative effects.
Magnesium Glycinate: Well-tolerated and has high bioavailability but lacks the additional benefits of orotic acid.
Uniqueness of Magnesium Orotate: this compound stands out due to its superior absorption and bioavailability, as well as the additional benefits provided by orotic acid. This combination makes it particularly effective for cardiovascular health and cellular repair .
Properties
IUPAC Name |
magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYYKDLOVBNV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6MgN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905129 | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34717-03-8 | |
| Record name | Magnesium orotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium orotate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


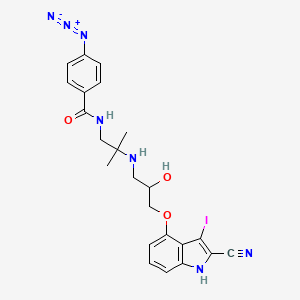
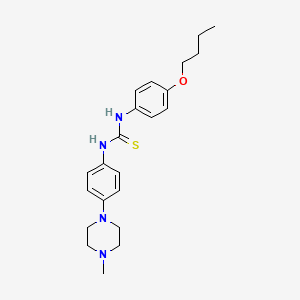

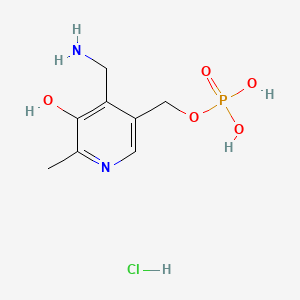
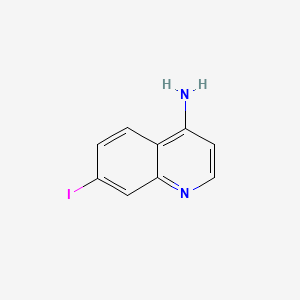

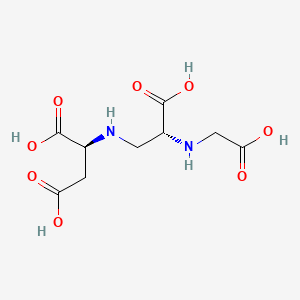
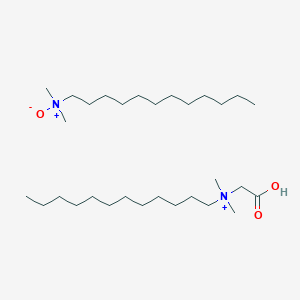

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
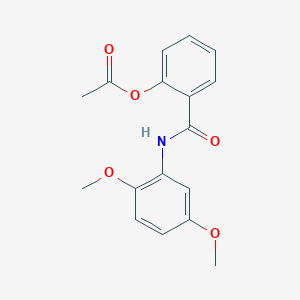
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
